Cas no 1805992-87-3 (Ethyl 6-(fluoromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate)
Ethyl 6-(fluoromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-(fluoromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate
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- Inchi: 1S/C10H8F4INO3/c1-2-18-9(17)7-6(15)3-5(4-11)16-8(7)19-10(12,13)14/h3H,2,4H2,1H3
- InChI Key: XKUFPFZAXASBFL-UHFFFAOYSA-N
- SMILES: IC1C=C(CF)N=C(C=1C(=O)OCC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 316
- XLogP3: 3.4
- Topological Polar Surface Area: 48.4
Ethyl 6-(fluoromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029089089-1g |
Ethyl 6-(fluoromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate |
1805992-87-3 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 6-(fluoromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on Ethyl 6-(fluoromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate
Comprehensive Overview of Ethyl 6-(fluoromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1805992-87-3)
Ethyl 6-(fluoromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1805992-87-3) is a highly specialized fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoromethoxy and fluoromethyl functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Its structural complexity and versatility make it a valuable asset in modern drug discovery, particularly in the development of targeted therapies and small-molecule inhibitors.
The growing interest in fluorinated compounds like Ethyl 6-(fluoromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate stems from their enhanced metabolic stability and bioavailability, which are pivotal in optimizing drug candidates. Researchers are increasingly exploring its potential in cancer therapeutics, central nervous system (CNS) drugs, and antiviral agents, aligning with current trends in precision medicine. The compound’s iodo-substitution further enables facile derivatization, making it a cornerstone in cross-coupling reactions and late-stage functionalization strategies.
From a synthetic chemistry perspective, CAS No. 1805992-87-3 exemplifies the convergence of halogenated building blocks and fluorine chemistry, two areas dominating contemporary organic synthesis. Its pyridine core is a privileged scaffold in medicinal chemistry, often associated with improved binding affinity and selectivity. The compound’s ethyl ester moiety also offers flexibility for further hydrolysis or transesterification, catering to diverse structure-activity relationship (SAR) studies.
In the context of green chemistry and sustainable synthesis, Ethyl 6-(fluoromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate presents both challenges and opportunities. While fluorinated reagents often require stringent handling, advancements in catalytic fluorination and flow chemistry are mitigating environmental concerns. This aligns with the industry’s shift toward atom-efficient processes and reduced waste generation, addressing queries frequently raised in academic forums and patent literature.
The compound’s relevance extends to high-throughput screening (HTS) libraries, where its polyhalogenated structure facilitates rapid diversification. As the demand for fragment-based drug design (FBDD) grows, CAS No. 1805992-87-3 is poised to play a pivotal role in identifying novel lead compounds. Its applications in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors further underscore its interdisciplinary utility.
In summary, Ethyl 6-(fluoromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate represents a nexus of innovation in fluorine chemistry, medicinal chemistry, and process optimization. Its multifaceted applications resonate with current research priorities, making it a compound of enduring interest in both academic and industrial settings.
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